Ethyl isothiocyanate

説明

Contextualization within the Isothiocyanate Class and Organosulfur Chemistry

Isothiocyanates are a class of highly reactive organosulfur compounds with the general structure R–N=C=S rjpharmacognosy.irfoodandnutritionjournal.org. They are notably found in cruciferous vegetables, where they are produced by the enzymatic hydrolysis of glucosinolate precursors catalyzed by the enzyme myrosinase rjpharmacognosy.irfoodandnutritionjournal.orgconicet.gov.armdpi.com. This enzymatic conversion occurs when the plant tissue is damaged conicet.gov.armdpi.com. The isothiocyanate functional group consists of a sulfur atom double-bonded to a carbon atom, which is double-bonded to a nitrogen atom, with the nitrogen atom also bonded to an organic residue (R group) rjpharmacognosy.irfoodandnutritionjournal.org.

Organosulfur chemistry is a subfield of chemistry focusing on compounds containing a carbon-sulfur bond. Isothiocyanates, including ethyl isothiocyanate, fall under this category due to the presence of the carbon-sulfur double bond. The unique reactivity of the isothiocyanate group makes these compounds valuable synthons in organic synthesis and contributes to their diverse biological activities rjpharmacognosy.irfoodandnutritionjournal.orgresearchgate.net.

Historical Trajectory and Contemporary Significance in Chemical and Biological Sciences

The synthesis of isothiocyanates has been a subject of research for nearly a century nih.gov. Early investigations into thiocyanates and isothiocyanates date back to the early 20th century, with studies focusing on various derivatives, including compounds like ethyl isothiocyanacetate and ethyl isothiocyanpropionate acs.orgacs.org. These historical studies laid foundational knowledge regarding the chemistry of these sulfur-containing compounds.

In contemporary chemical sciences, this compound and other isothiocyanates serve as important intermediates in organic synthesis for the creation of a variety of sulfur-containing, nitrogenous, and oxygen-containing compounds, as well as heterocyclic structures google.com. Various synthetic methods have been developed for preparing isothiocyanates, often involving the decomposition of dithiocarbamate (B8719985) salts using desulfurization agents such as thiophosgene (B130339) or ethyl chloroformate nih.govgoogle.comcbijournal.comontosight.ai. Research continues to explore efficient and environmentally acceptable protocols for their synthesis cbijournal.com.

In biological sciences, the significance of isothiocyanates, including research involving this compound and its derivatives, lies in their observed biological activities. Numerous studies have investigated the potential of isothiocyanates as agents with anti-cancer, anti-inflammatory, and antimicrobial properties rjpharmacognosy.irfoodandnutritionjournal.orgmdpi.comresearchgate.netnih.govnih.gov. Research findings indicate that isothiocyanates can influence various cellular pathways. For example, studies have explored their effects on cell proliferation, induction of apoptosis, modulation of MAPK signaling pathways, and induction of cell cycle arrest in various cancer cell lines nih.govnih.govacs.orghirszfeld.plnih.gov. The structural variation in the R group of isothiocyanates, such as the ethyl group in this compound or more complex structures in synthetic derivatives like indole (B1671886) ethyl isothiocyanates and 2-(2-pyridyl) this compound, has been shown to impact their biological activity nih.govacs.orghirszfeld.plnih.gov. Research continues to explore the mechanisms underlying these effects and the potential applications of these compounds in various biological contexts.

Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 542-85-8 | chemdad.comcas.orgchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₃H₅NS | chemdad.comcas.orgsigmaaldrich.com |

| Molecular Weight | 87.14 g/mol | chemdad.comcas.orgsigmaaldrich.com |

| Melting Point | -6 °C or -5.9 °C | chemdad.comcas.orgsigmaaldrich.com |

| Boiling Point | 130-132 °C or 133 °C | chemdad.comcas.orgchemicalbook.comsigmaaldrich.com |

| Density | 0.995 g/mL at 25 °C | chemdad.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n²⁰/D 1.512 | chemdad.comchemicalbook.comsigmaaldrich.com |

| Appearance | Clear colorless to slightly yellow liquid | chemdad.comchemicalbook.com |

| Odor | Sharp, mustard-like aroma | chemicalbook.com |

| Solubility | Reacts with water; soluble in chlorinated and aromatic hydrocarbons; miscible in ethanol (B145695) and ether | chemdad.comchemicalbook.com |

Detailed Research Findings

Research into the biological activities of isothiocyanates provides context for the potential areas of investigation involving this compound and its derivatives. Studies on various isothiocyanates have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells nih.govnih.gov. For instance, investigations have shown that certain isothiocyanates can lead to the activation of caspase-3, a key enzyme in the apoptotic pathway nih.gov. Cell cycle arrest, particularly at the G2/M phase, has also been observed following treatment with isothiocyanates nih.govnih.gov.

Furthermore, isothiocyanates have been shown to influence signaling pathways such as the MAPK pathway nih.govnih.gov. Activation of kinases like ERK1/2, JNK, and p38 has been linked to the cellular responses induced by some isothiocyanates, including delayed cell cycle transition and apoptosis nih.govnih.gov. Inhibition of histone deacetylase (HDAC) activity is another mechanism through which certain isothiocyanates exert their effects, leading to changes in gene expression and subsequent cellular responses like cell cycle arrest nih.govnih.gov.

While many studies focus on naturally occurring isothiocyanates like sulforaphane (B1684495), research also explores the synthesis and activity of novel synthetic isothiocyanate structures, including those with ethyl groups incorporated into more complex molecules, such as indole ethyl isothiocyanates and 2-(2-pyridyl) this compound nih.govacs.orgnih.gov. These studies highlight the ongoing effort to understand the structure-activity relationships within the isothiocyanate class and to identify compounds with specific biological properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNYJWAFDZLWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

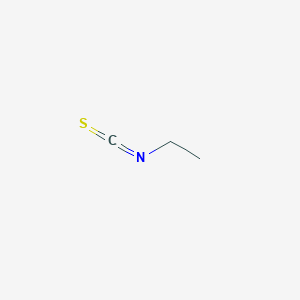

CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060258 | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Sharp mustard-like aroma | |

| Record name | Ethyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-85-8 | |

| Record name | Ethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3284MJ2T8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl Isothiocyanate

Contemporary Approaches to Ethyl Isothiocyanate Synthesis

Several modern synthetic routes are employed for the preparation of this compound and other isothiocyanates. These methods often aim to improve efficiency, reduce the use of hazardous substances, and increase yields cbijournal.comtandfonline.comtandfonline.com.

Dithiocarbamate (B8719985) Salt Decomposition Pathways

One of the most common synthetic strategies for isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate salts nih.govthieme-connect.comresearchgate.netcbijournal.comchemrxiv.org. The general mechanism involves the reaction of a primary amine, such as ethylamine (B1201723), with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt nih.govcbijournal.comchemrxiv.orgwikipedia.org. This salt is then treated with a desulfurization agent to yield the corresponding isothiocyanate nih.govthieme-connect.comresearchgate.netcbijournal.comtandfonline.comchemrxiv.org.

Many different desulfurization agents have been reported, including thiophosgene (B130339), lead nitrate, ethyl chloroformate, hydrogen peroxide, triphosgene, iodine, cobalt(II) chloride, copper(II) sulfate, sodium persulfate, claycop, and tosyl chloride nih.govthieme-connect.comresearchgate.net. An improved procedure utilizes iodine and sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic system, offering an environmentally benign and cost-effective approach cbijournal.comtandfonline.comtandfonline.com. This method allows for good to excellent yields in shorter reaction times cbijournal.com.

Research findings indicate that the choice of desulfurization agent and reaction conditions significantly impacts the yield and purity of the resulting isothiocyanate nih.govcbijournal.comchemrxiv.org. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like DMAP or DABCO can convert alkyl and aryl amines to isothiocyanates in excellent yields, with volatile by-products simplifying workup cbijournal.com. Chlorosilanes such as Me₃SiCl, Me₂SiCl₂, MeSiCl₃, and SiCl₄ have also been employed as decomposition reagents for dithiocarbamates, providing a facile one-pot method from alkyl amines researchgate.net.

Hydroximoyl Chloride Intermediates in this compound Formation

Another synthetic approach to isothiocyanates involves hydroximoyl chlorides as intermediates nih.govthieme-connect.comresearchgate.net. This method typically starts with aldehydes, which are converted to aldoximes, and then to hydroximoyl chlorides nih.govacademie-sciences.fr. These hydroximoyl chlorides can then be transformed into isothiocyanates nih.govthieme-connect.comresearchgate.net. This methodology is reported to be efficient for producing alkyl and aryl isothiocyanates, often achieving nearly quantitative yields at room temperature with simple workup procedures nih.gov. While the search results confirm this as a general method for isothiocyanates, specific details on its application solely for this compound were not extensively provided.

Elemental Sulfur-Mediated Synthetic Routes

Elemental sulfur can be utilized in the synthesis of isothiocyanates, offering an atom-efficient way to incorporate the sulfur atom cbijournal.comencyclopedia.pubmdpi.com. One strategy involves the reaction of isocyanides with elemental sulfur encyclopedia.pubmdpi.comrsc.org. This reaction can occur under thermal conditions or in the presence of catalysts or nucleophilic additives encyclopedia.pubmdpi.comrsc.org. Recent advancements in this area include amine-catalyzed sulfurization of isocyanides using elemental sulfur in sustainable solvents like Cyrene™ rsc.orgrsc.org. This method provides a more environmentally friendly alternative to traditional methods rsc.org.

Detailed research has explored the use of different amine catalysts and solvents to optimize the conversion of isocyanides to isothiocyanates using elemental sulfur rsc.orgrsc.org. For example, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in Cyrene™ has shown promising results for the synthesis of various isothiocyanates rsc.orgrsc.org. While these studies demonstrate the applicability of this method to various isocyanides, the direct synthesis of this compound from ethyl isocyanide via this route was not explicitly detailed in the provided snippets.

Tandem Staudinger/Aza-Wittig Reactions for Isothiocyanate Analogs

The tandem Staudinger/aza-Wittig reaction is a powerful method for synthesizing isothiocyanates, particularly for alkyl, aryl, and sugar isothiocyanates, and has been successfully applied to access Nβ-protected amino alkyl isothiocyanates nih.govrsc.orgjst.go.jpscispace.commdpi.com. This sequence involves the reaction of an organic azide (B81097) with a phosphine (B1218219) (Staudinger reaction) to form an iminophosphorane, which then reacts with carbon disulfide (aza-Wittig reaction) to yield the isothiocyanate rsc.orgjst.go.jpmdpi.com.

This methodology offers advantages such as excellent yields and the ability to be carried out on a larger scale nih.gov. It is particularly useful for the synthesis of chiral isothiocyanates, as it can proceed without racemization nih.govresearchgate.netmdpi.com. While the search results confirm the broad applicability of the tandem Staudinger/aza-Wittig reaction for synthesizing various isothiocyanates and their analogs, specific examples focusing solely on the synthesis of this compound using this exact reaction sequence were not prominently featured. The method is more generally described for accessing isothiocyanates from azides scispace.com.

Green Chemistry Paradigms in Isothiocyanate Production

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to minimize environmental impact cbijournal.comtandfonline.comrsc.org. This includes using less toxic reagents, developing energy-efficient processes, and utilizing environmentally benign solvents cbijournal.comtandfonline.comrsc.org.

Examples of green chemistry approaches in isothiocyanate synthesis include the use of iodine and sodium bicarbonate in a water/ethyl acetate biphasic system for dithiocarbamate decomposition cbijournal.comtandfonline.comtandfonline.com. This method utilizes readily available, non-toxic, and inexpensive reagents cbijournal.comtandfonline.com. Another green approach is the amine-catalyzed sulfurization of isocyanides with elemental sulfur in sustainable solvents like Cyrene™ rsc.orgrsc.org. These methods highlight the ongoing efforts to develop more sustainable and environmentally friendly routes for producing isothiocyanates cbijournal.comrsc.org.

Mechanistic Investigations of this compound Synthesis Reactions

Mechanistic studies provide crucial insights into the reaction pathways and intermediates involved in the synthesis of isothiocyanates nih.govcbijournal.comrsc.orgnih.gov. Understanding the mechanism can help optimize reaction conditions and develop new synthetic methodologies.

For the synthesis of isothiocyanates from dithiocarbamate salts, the general mechanism involves the formation of the dithiocarbamate salt followed by its decomposition nih.gov. Mechanistic studies on the acid decomposition of dithiocarbamates have shown that the process can involve the dithiocarbamate anion and a zwitterion intermediate, with the efficiency of proton transfer playing a significant role nih.gov. The decomposition pathways can be influenced by factors such as pH and the presence of catalysts nih.gov.

In the case of elemental sulfur-mediated synthesis from isocyanides, mechanistic insights highlight the nucleophilic attack of the carbene-like carbon of the isocyanide on elemental sulfur encyclopedia.pubmdpi.com. Studies have also investigated potential different mechanistic pathways for the catalyst-free reaction of isocyanides and sulfur encyclopedia.pub.

Mechanistic considerations for the tandem Staudinger/aza-Wittig reaction have also been explored, particularly comparing tandem versus stepwise approaches and their impact on yields jst.go.jp. ¹H-NMR analyses have been used to propose mechanisms for these reactions jst.go.jp.

While these studies provide general mechanistic understanding of isothiocyanate formation via various routes, specific detailed mechanistic investigations focused exclusively on the formation of this compound were not prominently found in the provided search results, although the general principles would apply.

Here is a summary of some synthesis methods and associated details from the search results:

| Synthesis Method | Starting Material(s) | Key Reagent(s) / Conditions | Notes | Source(s) |

| Dithiocarbamate Salt Decomposition | Primary amine, CS₂, Base | Desulfurization agent (e.g., I₂, NaHCO₃, Boc₂O, Chlorosilanes) | Common method, various desulfurization agents exist. Can be one-pot. | nih.govresearchgate.netcbijournal.comtandfonline.comtandfonline.comchemrxiv.orgresearchgate.net |

| Hydroximoyl Chloride Intermediate | Aldehydes | Conversion to aldoxime, then hydroximoyl chloride | Efficient for alkyl and aryl isothiocyanates, often high yields. | nih.govthieme-connect.comresearchgate.netacademie-sciences.fr |

| Elemental Sulfur-Mediated | Isocyanides, Elemental Sulfur | Thermal, Catalytic (e.g., DBU), Nucleophile-induced conditions | Atom-efficient, green chemistry potential with sustainable solvents. | cbijournal.comencyclopedia.pubmdpi.comrsc.orgrsc.org |

| Tandem Staudinger/Aza-Wittig | Organic Azides, Phosphine | CS₂ | Useful for alkyl, aryl, sugar, and Nβ-protected amino alkyl ICTs. High yields. | nih.govrsc.orgjst.go.jpscispace.commdpi.com |

| Green Chemistry Approaches | Various | Environmentally benign reagents/solvents (e.g., I₂, NaHCO₃, Cyrene™) | Focus on sustainability, reduced toxicity, and energy efficiency. | cbijournal.comtandfonline.comrsc.orgrsc.org |

Molecular Reactivity and Theoretical Chemical Studies of Ethyl Isothiocyanate

Elucidation of Reaction Mechanisms at the Molecular Level

Isothiocyanates, including EITC, are known to react with various nucleophilic species. A widely documented reaction involves the addition of alcohols to form thiourethanes. The relative reaction rate of isothiocyanates with 1-octanol (B28484) has been studied, showing that the ethyl group influences the rate compared to other alkyl or aryl substituents. Catalysts such as dibutyltin (B87310) dilaurate and ferric acetylacetonate (B107027) have been shown to strongly catalyze the reaction of ethyl isothiocyanate with 1-octanol.

Another significant reaction pathway involves the interaction of isothiocyanates with amines to form thioureas, although this can sometimes yield complex mixtures with aliphatic carboxamides. The shorter ethyl chain in EITC is suggested to reduce steric hindrance, potentially leading to faster nucleophilic attacks compared to analogous compounds with bulkier groups.

Studies have also explored the reaction mechanisms of isothiocyanates with cysteine, involving the rapid formation of adducts. acs.org These adducts can undergo intramolecular cyclization, leading to the release of organic amines and other products, including hydrogen sulfide (B99878) as a minor product. acs.org The nature of the R group in the isothiocyanate (R-NCS) influences the ratios of these products and the rate of hydrogen sulfide release. acs.org

Computational Chemistry Applications in this compound Research

Computational chemistry, employing various theoretical methods, plays a crucial role in understanding the reactivity and properties of molecules like this compound. researchgate.net These methods allow for the prediction of molecular geometries, reaction rates, equilibria, and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational quantum mechanical method applied to study the properties and reactivity of isothiocyanates. researchgate.netresearchgate.netacs.org DFT calculations can provide optimized structures and parameters that help in understanding the electronic distribution and potential reaction sites within the molecule. researchgate.netresearchgate.net For instance, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)) have been employed to investigate the properties of isothiocyanate molecules. researchgate.netresearchgate.netacs.org These calculations can help predict the chemical reactivity by analyzing parameters derived from the electronic structure. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis is a powerful tool within computational chemistry used to understand and predict chemical reactivity. imperial.ac.uk It focuses on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other reactant. icourse.club The energies and spatial distribution of the HOMO and LUMO provide insights into the most likely sites for nucleophilic and electrophilic attack and the energetic feasibility of a reaction. researchgate.neticourse.clubresearchgate.net For isothiocyanates, FMO analysis can help explain their reactivity towards nucleophiles by examining the nature of the LUMO, which is typically the primary site for attack. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also an indicator of molecular stability and reactivity, with a smaller gap often correlating with higher reactivity. researchgate.netresearchgate.net

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity and establish structure-reactivity relationships. researchgate.netrsc.org These descriptors include parameters such as ionization potential, electron affinity, chemical hardness, softness, electronegativity, and electrophilicity index. researchgate.netresearchgate.net By calculating these descriptors using methods like DFT, researchers can gain a deeper understanding of why a molecule like this compound behaves in a particular way in chemical reactions. researchgate.netresearchgate.net For example, the electrophilicity index can help predict the propensity of the isothiocyanate carbon to accept electrons from a nucleophile. researchgate.net Studies have utilized these descriptors to compare the reactivity of different isothiocyanates and correlate them with experimental observations, such as antibacterial activity or radical scavenging potential. researchgate.netdatadryad.orgchemrxiv.org

Adduct Formation with Biological Macromolecules: Mechanistic Insights

The reactive nature of the isothiocyanate group allows this compound to form covalent adducts with biological macromolecules, particularly proteins. nih.gov This interaction is significant in understanding the biological effects of isothiocyanates. nih.gov

Isothiocyanates readily react with nucleophilic amino acid residues in proteins, with cysteine and lysine (B10760008) being primary targets. nih.govnih.govwikipedia.orgnih.govrsc.org The thiol group of cysteine and the epsilon-amino group of lysine are particularly susceptible to attack by the electrophilic carbon of the isothiocyanate group. nih.govrsc.org

The reaction with cysteine residues typically leads to the formation of dithiocarbamate (B8719985) adducts. researchgate.netnih.govresearchgate.net This reaction is generally rapid, especially with the ionized form of cysteine (thiolate). nih.govrsc.org However, studies have indicated that these initial cysteine adducts can sometimes be unstable under physiological conditions and may undergo further reactions or decomposition over time. researchgate.netresearchgate.net

Interaction with lysine residues results in the formation of thiourea (B124793) adducts through alkylation. nih.govrsc.orgnih.gov While the reaction rate with lysine is generally slower compared to cysteine, the resulting thiourea adducts are often more stable. nih.govresearchgate.netresearchgate.net The pH of the environment significantly influences the selectivity of isothiocyanates towards cysteine versus lysine, as it affects the protonation state of the amino acid side chains. rsc.org Higher pH values favor the deprotonated, more nucleophilic forms of both cysteine (thiolate) and lysine (free amine), increasing their reactivity towards isothiocyanates. rsc.org

Research using model peptides has demonstrated the formation of adducts with both cysteine and lysine. researchgate.netresearchgate.net For this compound (EITC), studies have shown rapid adduct formation with cysteine moieties. researchgate.netresearchgate.net While the cysteine-EITC adduct can be relatively stable, particularly compared to other isothiocyanates like phenyl isothiocyanate, the potential for transfer of the EITC moiety from cysteine to other nucleophiles, such as amines, has been investigated. researchgate.net This highlights the complex nature of adduct formation and potential for adduct rearrangement or transfer in biological systems. researchgate.net

The formation of these covalent adducts with cysteine and lysine residues in proteins can alter protein structure and function, which is a key mechanism underlying the biological activities attributed to isothiocyanates. nih.gov

Implications for Protein Modification and Enzyme Inhibition

This compound (EITC) is an electrophilic compound whose reactivity has significant implications for its interactions with biological molecules, particularly proteins. The isothiocyanate functional group (−N=C=S) is known to react with nucleophilic sites on proteins and other biomolecules, leading to covalent modification . This covalent binding can disrupt cellular processes and inhibit enzyme activity .

The primary targets for isothiocyanates on proteins are the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine residues, as well as the N-terminal α-amino group oup.comacs.org. The reaction with cysteine residues typically forms dithiocarbamate adducts, while the reaction with lysine residues and the N-terminus forms thiourea derivatives oup.comresearchgate.net. The rate and preference of these reactions are influenced by pH. Isothiocyanates react rapidly with cysteine moieties, and this reaction is favored at slightly basic pH values (pH 7.4–9.1) where the thiolate form of cysteine is more prevalent researchgate.netresearchgate.netrsc.org. Reaction with amine groups, such as those in lysine residues, typically requires more alkaline conditions (pH > 8.5, often pH 9-11) for optimal conjugation due to the higher pKa of the amino groups acs.orgresearchgate.netrsc.orgthermofisher.com.

Research has shown that EITC reacts rapidly with cysteine moieties, forming initial adducts. While these cysteine adducts may decompose over time for some isothiocyanates, studies indicate that the EITC-cysteine adduct appears to be more stable compared to those formed by some other isothiocyanates like phenyl isothiocyanate (PITC) researchgate.netnih.gov. This difference in reactivity and adduct stability can influence which residues are ultimately modified and the persistence of the modification researchgate.netnih.gov. Although the reaction with cysteine is faster, stable adducts with lysine can also be formed, albeit through a slower reaction researchgate.net.

The covalent modification of proteins by EITC can lead to alterations in protein function and cellular responses smolecule.com. This is a key mechanism underlying the biological activities observed for isothiocyanates, including their potential as antifungal agents and in other biological contexts . For instance, the antimicrobial activity of isothiocyanates is suggested to involve a reaction with thiol groups of glutathione (B108866) or redox-active proteins, subsequently inhibiting the activity of sulfhydryl enzymes frontiersin.org. This inhibition can impact essential bacterial processes like DNA synthesis and energy metabolism frontiersin.orgmdpi.com.

Detailed research findings highlight the differential reactivity of isothiocyanates with various amino acids. A study comparing the reactivity of PITC, EITC, and tetramethylrhodamine-6-isothiocyanate (6-TRITC) towards peptides under aqueous conditions at physiological pH demonstrated that all three compounds reacted quickly with cysteine moieties. However, for PITC and 6-TRITC, the cysteine adducts decomposed over time, leading to the formation of stable adducts with lysine. In contrast, the EITC-cysteine adduct was more stable, with less formation of a lysine adduct observed nih.gov. This suggests that EITC may have a more sustained interaction with cysteine residues compared to PITC and 6-TRITC under similar conditions nih.gov.

The ability of isothiocyanates to bind covalently to protein targets is considered an important chemical event in inducing various cellular effects, including apoptosis and cell growth inhibition nih.govnih.gov. Studies have identified tubulin as one potential protein target of isothiocyanates, and the relative tubulin binding affinity of different isothiocyanates has been shown to correlate with their potency in inhibiting cell growth and inducing apoptosis in certain cancer cell lines nih.gov. While this specific finding relates to isothiocyanates in general, it illustrates the principle that covalent protein binding contributes to their biological impact nih.govnih.gov.

Biological Activities and Pharmacological Mechanisms of Ethyl Isothiocyanate and Its Analogs

Chemopreventive and Anticancer Modalities

Isothiocyanates exert their chemopreventive and anticancer effects through various modalities that target key processes in cancer development and progression. These include inducing programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), modulating the metabolism of carcinogens, activating protective cellular responses, and interfering with aberrant signaling pathways in cancer cells mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov.

Mechanisms of Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a critical defense mechanism against cancer, and ITCs are known to induce apoptosis in various cancer cell lines mdpi.comfrontiersin.orgnih.govcambridge.org. This induction can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways mdpi.com.

Studies have shown that ITCs can trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and Bak and decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL mdpi.commdpi.com. This imbalance favors the mitochondrial release of cytochrome c, which activates a cascade of caspases, the key executioners of apoptosis scielo.org.co. For instance, PEITC has been shown to induce caspase-3 mediated apoptosis in cervical cancer cells mdpi.com. Similarly, treatment with PEITC increased Bak protein levels while decreasing Bcl-2 and Bcl-XL in pancreatic cancer cells, leading to apoptosis mdpi.com. Allyl isothiocyanate (AITC) has also been found to induce apoptosis in renal carcinoma cells, dependent on elevated Bax levels and decreased Bcl-2 levels mdpi.com.

Furthermore, ITCs can activate stress-activated protein kinases (MAPKs) like JNK and p38, which are involved in signaling apoptosis scielo.org.conih.govnih.govplos.org. PEITC has been reported to activate the MAPK pathways, contributing to the induction of extrinsic and intrinsic apoptotic pathways in cancer cells nih.gov. Some studies suggest that ITCs activate caspase 9-mediated apoptosis, potentially resulting from mitochondrial damage, and also activate caspase 8 cambridge.org. A novel indole (B1671886) ethyl isothiocyanate analog, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC), induced apoptosis in neuroblastoma cells by activating caspases-3, -8, and -9 and pro-apoptotic p38 MAPK and SAP/JNK, while down-regulating pro-survival factor AKT nih.gov. 7Me-IEITC also caused mitochondrial transmembrane potential reduction and elevated reactive oxygen species (ROS) production, leading to apoptosis in endometrial cancer cells nih.gov. Pre-treatment with ascorbic acid abrogated 7Me-IEITC induced apoptosis, suggesting ROS production is a primary mechanism for its cytotoxicity nih.gov. PEITC has also been shown to induce apoptosis through ROS generation and caspase-3 activation in cervical cancer cells researchgate.net.

Cell Cycle Arrest Pathways and Their Regulation

Inhibiting uncontrolled cell proliferation is a hallmark of cancer treatment, and ITCs achieve this, in part, by inducing cell cycle arrest mdpi.comfrontiersin.orgnih.govcambridge.orgnih.gov. Cell cycle arrest prevents cancer cells from dividing and replicating, thereby halting tumor growth frontiersin.org. ITCs have been shown to cause cell cycle arrest in various phases, most notably the G2/M phase mdpi.comnih.govcambridge.org.

The induction of cell cycle arrest by ITCs involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs) mdpi.com. For example, SFN has been shown to increase the accumulation of human colon carcinoma cells in the G2/M phase through the activation of p21 and cdc2 kinase mdpi.com. SFN also induced growth arrest in the G2/M phase in cervical cancer cells by inhibiting the expression of Cyclin B1 and disrupting the cyclin B1/CDC2 conjugate mdpi.com. PEITC has been reported to stimulate G2/M phase cell cycle arrest in prostatic cancer cells mdpi.com.

Other studies have shown that ITCs induce cell cycle arrest in various cancer cell lines, an effect mainly associated with regulating the expression levels of p21, GADD45 (growth arrest and DNA damage), and various other cyclins mdpi.com. A novel indole this compound analog, NB7M (1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate), arrested the cell cycle progression of SMS-KCNR neuroblastoma cells in S phase and caused G1 arrest in SH-SY5Y cells nih.gov. 7Me-IEITC arrested the progression of KLE endometrial cancer cells in S-phase and caused CDC25 and cyclin-D1 downregulation nih.gov. PEITC at sensory acceptable doses induced ROS accumulation, nuclear translocation of p53 and p21, and G1/S cell cycle arrest in oral cancer cells rsc.org.

ITCs can affect cell cycle transition through multiple signaling pathways, including the PI3K/Akt and MEK/ERK pathways spandidos-publications.com. While the PI3K/Akt inhibitor LY294002 had no effect on the proportion of ITC-induced G2/M arrested cells, it caused a significant decrease of phosphorylated histone H3, a mitotic marker spandidos-publications.com. The MEK/ERK inhibitor PD98059 also attenuated cell death and inhibited histone H3 phosphorylation spandidos-publications.com. These results suggest that LY294002 and PD98059 affect cell transition from G2 to M phase and from S to G2 phase, respectively spandidos-publications.com.

Here is a data table summarizing some findings on cell cycle arrest:

| Isothiocyanate Analog | Cancer Cell Line | Cell Cycle Phase Arrest | Key Regulators Modulated | Source |

| SFN | Human colon carcinoma (HT29) | G2/M | p21, cdc2 kinase | mdpi.com |

| SFN | Cervical cancer | G2/M | Cyclin B1, CDC2 | mdpi.com |

| PEITC | Prostatic cancer | G2/M | Not specified | mdpi.com |

| NB7M | SMS-KCNR (Neuroblastoma) | S | Not specified | nih.gov |

| NB7M | SH-SY5Y (Neuroblastoma) | G1 | Not specified | nih.gov |

| 7Me-IEITC | KLE (Endometrial cancer) | S | CDC25, cyclin-D1 | nih.gov |

| PEITC | Oral cancer | G1/S | ROS, p53, p21 | rsc.org |

Inhibition of Angiogenesis and Metastasis in Cancer Models

Angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are crucial processes for tumor growth, invasion, and dissemination frontiersin.org. ITCs have demonstrated the ability to inhibit both angiogenesis and metastasis in various cancer models mdpi.comfrontiersin.orgmdpi.comnih.govgoogle.com.

ITCs are thought to regulate the expression of genes important for processes like angiogenesis and cell migration by modulating various signaling pathways, including p38/MAPK and mTOR pathways mdpi.com. One of the key pro-angiogenic factors is vascular endothelial growth factor (VEGF) mdpi.com. ITCs have been reported to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors, potentially mediated by suppressing VEGF and other angiogenic factors, thereby limiting nutrient and oxygen supply to the tumor frontiersin.org. PEITC has been shown to suppress the expression of VEGF through the downregulation of HIF-1α and VEGFR2 uea.ac.uk.

ITCs can also influence the tumor microenvironment, which plays a significant role in cancer progression frontiersin.org. By modulating the inflammatory response within the tumor microenvironment, ITCs may contribute to their anticancer effects frontiersin.org. ITCs effectively inhibit tumor cell growth and invasion and regulate tumor metastasis-related genes google.com.

Studies have shown that ITCs can reduce the invasive and migratory capacity of cancer cells. For example, SFN prevented the epithelial-mesenchymal transition (EMT), a process involved in lung cancer development and progression, resulting in decreased invasiveness and migratory capacity of lung cancer cells via induction of MAPK/ERK signaling mdpi.com. A combination of PEITC and dasatinib (B193332) inhibited the adhesion, migration, and invasion of hepatocellular carcinoma cells in vitro and reduced tumor volume in vivo uea.ac.uk. This combination also reduced angiogenesis and VEGF secretion, leading to reduced metastatic potential uea.ac.uk.

Modulation of Carcinogen Metabolism and Detoxification Enzymes (Phase I and Phase II)

A significant mechanism by which ITCs exert their chemopreventive effects is by modulating the activity of enzymes involved in the metabolism of carcinogens mdpi.comfrontiersin.orgnih.govcambridge.orgscielo.org.cogoogle.commdpi.comwaocp.org. This modulation can decrease the activation of pro-carcinogens and enhance the detoxification and excretion of harmful compounds frontiersin.orgnih.govscielo.org.comdpi.comwaocp.org.

Phase I enzymes, primarily cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A2, CYP3A4, CYP3A13, CYP2E1, CYP2B1), are often responsible for the bioactivation of pro-carcinogens into reactive intermediates that can damage DNA frontiersin.orgmdpi.comwaocp.orgnih.govaacrjournals.org. ITCs can inhibit the activity of these phase I enzymes, thereby reducing the formation of genotoxic intermediates frontiersin.orgnih.govcambridge.orgscielo.org.cogoogle.commdpi.comwaocp.orgnih.govaacrjournals.org. PEITC, for instance, has been shown to inhibit various CYP isoforms nih.govnih.govaacrjournals.org. A single dose of PEITC in rats decreased liver N-nitrosodimethylamine demethylase activity (mainly due to P450 2E1) and the oxidative metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in liver and lung microsomes nih.gov. PEITC also down-regulated genes encoding for CYP2A2 and CYP3A13 in rat esophagus treated with a carcinogen aacrjournals.org.

Conversely, phase II enzymes play a crucial role in detoxifying carcinogens by conjugating them with endogenous molecules like glutathione (B108866), glucuronic acid, or sulfates, making them more water-soluble and easier to excrete from the body frontiersin.orgscielo.org.comdpi.comwaocp.orgaacrjournals.org. ITCs are potent inducers of phase II detoxification enzymes, including glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase (QR), aldo-keto reductase, and UDP-glucuronosyltransferases (UGTs) mdpi.comfrontiersin.orgnih.govcambridge.orgscielo.org.conih.govgoogle.commdpi.comwaocp.orgnih.govoup.com. This induction enhances the body's capacity to eliminate potential carcinogens frontiersin.orgnih.govscielo.org.comdpi.comwaocp.org. PEITC has been shown to increase the activity of QR and GST in the liver of rats nih.gov. Watercress extract, rich in PEITC and other ITCs, was found to be a potent inducer of QR in murine hepatoma cells oup.com.

The enzyme-inducing potential of ITCs is linked to their intracellular concentrations and the formation of ROS scielo.org.co. Both the induction of phase II detoxifying enzymes (GST and QR) and the elevation of glutathione (GSH) are principal strategies to protect cells from toxic compounds and chemical carcinogens scielo.org.co.

Here is a data table illustrating the modulation of carcinogen-metabolizing enzymes by ITCs:

| Isothiocyanate Analog | Enzyme Type | Effect | Specific Enzymes Mentioned | Model/System | Source |

| ITCs (General) | Phase I | Inhibition | CYP1A1, CYP1A2, CYP1B1, Cytochrome P-450 family | Various | frontiersin.orgnih.govgoogle.comwaocp.org |

| SFN | Phase I | Decrease | CYP1A1, CYP3A4 | Not specified | mdpi.com |

| PEITC | Phase I | Inhibition | CYP isoforms, P450 2E1, P450 1A, P450 3A, CYP2A2, CYP3A13 | Rats (liver, lung, nasal mucosa, esophagus) | nih.govnih.govaacrjournals.org |

| ITCs (General) | Phase II | Induction | GST, QR, UGT, Aldo-keto reductase, γ-glutamylcysteine synthetase | Various | mdpi.comfrontiersin.orgnih.govscielo.org.conih.govgoogle.comwaocp.orgoup.com |

| SFN | Phase II | Activation | Not specified | Not specified | mdpi.com |

| PEITC | Phase II | Increase | QR, GST | Rats (liver) | nih.gov |

| Watercress Extract | Phase II | Induction | QR | Murine hepatoma cells | oup.com |

Activation of the Nrf2 Signaling Pathway and Downstream Cytoprotective Responses

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism that regulates the expression of a battery of cytoprotective genes, including many phase II detoxification enzymes and antioxidant proteins mdpi.comscielo.org.conih.govnih.govmdpi.com. ITCs are potent activators of the Nrf2-Keap1-ARE pathway mdpi.com.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation nih.gov. ITCs, acting as electrophiles, can modify reactive cysteine residues on Keap1, leading to the dissociation of Nrf2 nih.gov. The released Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the regulatory regions of target genes, promoting their transcription scielo.org.conih.gov.

Activation of the Nrf2 pathway by ITCs leads to the increased expression of various cytoprotective enzymes, such as GST, QR, and γ-glutamylcysteine synthetase, which are involved in detoxifying carcinogens and reducing oxidative stress scielo.org.conih.gov. PEITC has been shown to activate Nrf2 in both in vitro and in vivo studies mdpi.com. This activation can be mediated by the phosphorylation of ERK1/2 kinases, which are responsible for Nrf2 phosphorylation and nuclear translocation mdpi.com. PEITC's nephroprotective role in diabetic mice was found to be Nrf2-dependent, stimulating the expression of downstream targets like HO-1 and γ-GCS, proteins that counteract oxidative stress mdpi.com.

The Nrf2 pathway also plays a role in mediating an anti-inflammatory response mdpi.com. While the exact mechanism is not fully elucidated, Nrf2 can interact with the NF-κB signaling pathway mdpi.com. Activation of Nrf2 by various natural products has been found to inhibit pancreatic cancer growth and induce apoptosis, although the precise association between Nrf2 activation and anticancer efficacy requires further investigation researchgate.net.

However, it is important to note that while Nrf2 activation is generally considered chemopreventive in normal cells by enhancing detoxification and antioxidant defenses, in some established cancer cells, constitutive activation of Nrf2 can provide a survival advantage and contribute to chemoresistance nih.govmdpi.com.

Interference with Cancer-Related Signal Transduction Pathways (e.g., NF-κB, ERK, WNT/β-catenin)

Cancer development and progression are driven by dysregulation of numerous signal transduction pathways that control fundamental cellular processes like proliferation, survival, migration, and invasion. ITCs have been shown to interfere with several of these critical pathways, contributing to their anticancer effects oup.comacs.orgoup.comfrontiersin.org.

One important pathway targeted by ITCs is the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.comnih.govoup.comfrontiersin.orgfrontiersin.orgresearchgate.net. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is frequently observed in cancer mdpi.comoup.com. ITCs can repress the inflammatory process by inhibiting NF-κB, which in turn regulates the expression of pro-inflammatory and anti-apoptotic proteins mdpi.com. Some ITCs, such as PEITC and SFN, can directly inhibit NF-κB by inhibiting IKKα/β/γ oup.com. PEITC influences crucial cellular signaling routes associated with cancer advancement, notably the NF-κB pathway frontiersin.org. A combination of xanthohumol (B1683332) and PEITC was more effective than single compounds in reducing the binding of NF-κB p65 subunits to DNA and the expression of the p65 gene in pancreatic cancer cells researchgate.net.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also involved in regulating cell growth, survival, and apoptosis nih.govnih.govplos.orgspandidos-publications.comacs.orgfrontiersin.orgfrontiersin.org. ITCs can modulate the activity of these pathways. For instance, PEITC has been shown to down-regulate the phosphorylation of extracellular-related kinase (ERK)1/2 in cervical cancer cells acs.org. Inhibition of ERK and MEK was suggested to be involved in PEITC-induced apoptosis in these cells acs.org. In contrast, some studies report activation of MAPK pathways by ITCs, which can signal apoptosis scielo.org.conih.govnih.govplos.org. For example, PEITC exposure has been reported to activate stress-activated MAPKs such as JNK, p38 MAPKs, and ERK1/2 nih.gov. The effect on MAPK pathways can be complex and context-dependent. Moringa isothiocyanate (MIC-1) was found to suppress the growth and migration of renal cancer cells by inhibiting the PTP1B-dependent Src/Ras/Raf/ERK signaling pathway frontiersin.org.

The WNT/β-catenin signaling pathway is another crucial pathway frequently dysregulated in various cancers, playing a role in cell proliferation, differentiation, and stem cell maintenance mdpi.comfrontiersin.org. ITCs have been shown to inhibit cancer stem cells via regulating self-renewal signaling, including the Wnt/β-catenin pathway mdpi.com.

Other signaling pathways that ITCs can interfere with include the PI3K/Akt/mTOR pathway, which is important for cell growth and survival frontiersin.orgspandidos-publications.com. SFN has been identified to downregulate the PI3K/AKT/mTOR signaling pathway frontiersin.org. PEITC has also been shown to target mTORC1 activity in leukemia cells mdpi.com. ITCs can also affect STAT3 signaling oup.com. Inhibition of FAK/STAT3 signaling by a combination of PEITC and dasatinib led to reduced hepatocellular carcinoma metastatic potential uea.ac.uk.

Here is a data table summarizing the interference of ITCs with selected signaling pathways:

| Isothiocyanate Analog | Signaling Pathway Targeted | Effect | Specific Proteins/Components Mentioned | Source |

| ITCs (General) | NF-κB | Inhibition | Pro-inflammatory and anti-apoptotic proteins | mdpi.com |

| PEITC, SFN | NF-κB | Inhibition | IKKα/β/γ | oup.com |

| PEITC | NF-κB | Inhibition | Not specified | frontiersin.org |

| Xanthohumol + PEITC | NF-κB | Reduction | NF-κB p65 subunits | researchgate.net |

| PEITC | ERK1/2 | Down-regulation | Phosphorylation of ERK1/2, MEK | acs.org |

| ITCs (General) | MAPK (ERK, JNK, p38) | Modulation | Not specified | scielo.org.conih.govnih.govplos.orgspandidos-publications.com |

| MIC-1 | Src/Ras/Raf/ERK | Inhibition | PTP1B-dependent pathway | frontiersin.org |

| ITCs (General) | WNT/β-catenin | Regulation | Self-renewal signaling | mdpi.com |

| SFN | PI3K/AKT/mTOR | Down-regulation | Not specified | frontiersin.org |

| PEITC | mTORC1 | Targeting | Not specified | mdpi.com |

| PEITC + Dasatinib | FAK/STAT3 | Inhibition | Not specified | uea.ac.uk |

Targeting of Specific Molecular Pathways (e.g., NLRP3-Caspase-1-GSDMD in Liver Injury)

Studies on isothiocyanates, particularly PEITC, have indicated their ability to modulate inflammatory pathways involved in liver injury. PEITC has been shown to mitigate drug-induced liver injury in mice by inhibiting hepatocyte pyroptosis through the NLRP3-caspase-1-GSDMD pathway. researchgate.netresearchgate.netnih.govpharmrxiv.depubcompare.ai Pyroptosis is a form of programmed cell death associated with inflammation, and its activation through the NLRP3 inflammasome, caspase-1 cleavage, and subsequent processing of Gasdermin D (GSDMD) contributes to liver damage. researchgate.netnih.gov

PEITC treatment in murine models of drug-induced liver injury significantly attenuated hepatic tissue damage, restored liver architecture, and reduced levels of liver enzymes such as AST and ALT. researchgate.netnih.govpharmrxiv.de This protective effect was linked to the suppression of hepatocyte pyroptosis. researchgate.netnih.gov In vitro studies using cultured hepatocytes further demonstrated that PEITC inhibited the expression and activation of key proteins in this pathway, including NLRP3, Caspase-1, and GSDMD. researchgate.netnih.gov Ultrastructural analysis confirmed that PEITC prevented pyroptosis-induced membrane pore formation in hepatocytes. researchgate.net PEITC is suggested to directly interact with cysteine 191 of GSDMD to inhibit hepatocyte pyroptosis. researchgate.net

Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, dynamic polymers of α and β tubulin, are crucial for various cellular processes, including cell division, trafficking, and migration. nih.govacs.org Compounds that interfere with microtubule functionality, known as microtubule-targeting agents, are important in cancer therapy. scholaris.camdpi.com Isothiocyanates have been investigated for their potential to inhibit tubulin polymerization and affect microtubule dynamics. nih.govacs.orgresearchgate.net

Research suggests that the chemical structure of isothiocyanates significantly influences their ability to inhibit tubulin polymerization. nih.gov Studies have shown a correlation between the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase, a common effect of antimitotic agents. nih.govacs.orgmdpi.com While the exact binding mode and mechanism of action of ITCs on tubulin are still being explored, in silico analysis has been used to investigate potential interactions between isothiocyanates and tubulin. researchgate.net

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses in Cancer Cells

Reactive Oxygen Species (ROS) play a dual role in cancer, acting as signaling molecules that can promote proliferation and genetic instability, while also being a mechanism exploited by therapies to induce cell death. aacrjournals.orgtandfonline.comacs.org Cancer cells often exhibit elevated levels of intrinsic oxidative stress compared to normal cells due to increased ROS production and/or compromised antioxidant mechanisms. aacrjournals.orgacs.org This difference in redox balance can be leveraged for selective targeting of cancer cells. aacrjournals.orgtandfonline.comacs.org

Isothiocyanates, such as PEITC, have been shown to induce oxidative stress responses in cancer cells, contributing to their cytotoxic effects. aacrjournals.orgmdpi.comnih.gov PEITC, for instance, has been demonstrated to cause ROS-dependent cellular death and nuclear or DNA fragmentation in Candida albicans. nih.gov In cancer cells, ITCs can disrupt the glutathione antioxidant system, leading to an accumulation of ROS. aacrjournals.orgnih.gov This excessive ROS can cause oxidative damage to mitochondria and induce cell death, preferentially in cancer cells that already have elevated ROS levels. aacrjournals.orgnih.gov Studies have indicated that PEITC can induce oxidative damage in various cancer cell lines, triggering apoptosis and other cell death modalities like ferroptosis and autophagy. mdpi.com

Antimicrobial Properties and Mechanisms

Isothiocyanates are known for their broad-spectrum antimicrobial activities against various pathogens, including bacteria and fungi. foodandnutritionjournal.orgijpsjournal.comnih.gov Their antimicrobial potential has led to investigations into their use as natural alternatives to conventional antimicrobial agents. foodandnutritionjournal.orgijpsjournal.com

Antibacterial Efficacy and Cellular Targets

Isothiocyanates exhibit antibacterial efficacy against a range of bacterial species, including foodborne pathogens like Escherichia coli, Salmonella spp., Listeria monocytogenes, and Campylobacter spp., as well as human pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. foodandnutritionjournal.orgijpsjournal.comnih.gov The effectiveness of ITCs can vary depending on the specific structure of the molecule and the bacterial species. frontiersin.org

The mechanisms underlying the antibacterial activity of ITCs are multifaceted and can involve the disruption of various cellular processes. foodandnutritionjournal.orgijpsjournal.com A key mechanism is the alteration of bacterial cell membrane permeability, leading to cell damage and the discharge of intracellular materials. nih.govresearchgate.net ITCs can compromise the integrity of the cytoplasmic membrane, causing potassium leakage and uptake of dyes like propidium (B1200493) iodide. nih.gov They can also affect the physicochemical properties of the cell surface, altering hydrophobicity and surface charge. nih.gov

Other proposed mechanisms include the inhibition of enzyme function through interaction with sulfhydryl groups, disruption of quorum sensing which is involved in biofilm formation and virulence factor expression, and inhibition of bacterial metabolism and ATP production. foodandnutritionjournal.orgijpsjournal.comnih.govmdpi.com Studies have shown that ITCs can downregulate virulence genes in bacteria like Staphylococcus aureus. mdpi.com

Antifungal Activity, with a Focus on Candida albicans Pathogenesis

Isothiocyanates also possess antifungal properties, with research focusing on their activity against opportunistic fungal pathogens like Candida albicans. nih.govresearchgate.netresearchgate.net C. albicans is a significant cause of candidiasis, particularly in immunocompromised individuals, and the increasing prevalence of drug-resistant strains highlights the need for new antifungal strategies. nih.govresearchgate.net

This compound (EITC) has demonstrated antifungal activity against C. albicans, inhibiting planktonic growth and virulence factors such as yeast-to-hyphal form morphogenesis, adhesion to surfaces, and biofilm formation. nih.govresearchgate.net EITC has been shown to block ergosterol (B1671047) biosynthesis and arrest C. albicans cells at the S-phase of the cell cycle. nih.govresearchgate.net Furthermore, EITC can induce ROS-dependent cellular death and nuclear or DNA fragmentation in C. albicans. nih.govresearchgate.net

Inhibition of Yeast-to-Hyphal Transition

The ability of Candida albicans to switch between yeast and hyphal forms is a critical virulence factor involved in tissue invasion and biofilm formation. researchgate.netmdpi.comnih.govfrontiersin.org Inhibiting this morphological transition is considered a potential strategy for countering Candida pathogenesis. frontiersin.org

Disruption of Biofilm Formation and Adhesion

Isothiocyanates, including EITC and its analogs, have demonstrated the ability to disrupt biofilm formation and inhibit microbial adhesion. Biofilms are structured communities of microorganisms encased in a self-produced matrix, contributing to increased resistance to antimicrobial agents. ITCs can interfere with the initial stages of biofilm development by preventing the attachment of microbial cells to surfaces. fishersci.co.uk Studies have shown that ITCs disrupt biofilm formation by inhibiting bacterial adhesion, interfering with quorum sensing mechanisms, and disrupting the synthesis of extracellular polymeric substances (EPS), which are crucial for coordinating biofilm development. fishersci.co.uk For instance, phenthis compound (PEITC) has been shown to significantly inhibit Staphylococcus aureus biofilm formation and also destroy mature biofilms. citeab.com Similarly, allyl isothiocyanate (AITC) and PEITC have demonstrated the ability to reduce Vibrio cholerae biofilm formation and eradicate pre-formed biofilms. uni.lu EITC specifically has been shown to inhibit the adhesion to polystyrene surfaces and biofilm formation of Candida albicans. thegoodscentscompany.comwikipedia.org

Perturbation of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a crucial pathway and a common target for antifungal agents. Research indicates that EITC perturbs ergosterol biosynthesis in fungi. Studies on Candida albicans have shown that EITC effectively blocks the biosynthesis of ergosterol. thegoodscentscompany.comwikipedia.orgontosight.ai This disruption in ergosterol production can compromise the structural integrity and function of the fungal cell membrane, contributing to the antifungal activity of EITC. ontosight.ai

Induction of ROS-Dependent Cellular Death in Fungi

Isothiocyanates are known to induce oxidative stress in fungal cells, leading to cellular damage and death. Exposure of fungi to ITCs can lead to the intracellular accumulation of reactive oxygen species (ROS). hznu.edu.cnnih.govnih.gov This increase in ROS levels can cause oxidative damage to cellular components. EITC has been shown to cause ROS-dependent cellular death in Candida albicans. thegoodscentscompany.comwikipedia.orgontosight.ai The accumulation of ROS and depolarization of the mitochondrial membrane are among the mechanisms by which ITCs exert negative effects on fungal growth. hznu.edu.cnnih.gov This oxidative stress response appears to be a significant factor in the fungicidal activity of ITCs. hznu.edu.cn

Nematicidal Effects and Agricultural Relevance

Isothiocyanates, including EITC, exhibit nematicidal properties, making them relevant in agricultural pest management. These compounds can negatively impact the movement and survival of various plant-parasitic nematodes. sigmaaldrich.comnih.gov The nematicidal effects of Brassica plants are often attributed to the isothiocyanates released during the decomposition of glucosinolates in the soil. sigmaaldrich.com While the exact mechanisms can vary, ITCs are thought to react with biological nucleophiles in nematodes, such as thiol and amine groups in enzymes, leading to irreversible alkylation and inhibition of essential biological processes. sigmaaldrich.com Studies have indicated that EITC, along with other ITCs like benzyl (B1604629) isothiocyanate and phenylthis compound, shows nematicidal effects against nematodes such as Meloidogyne javanica and Meloidogyne hapla. sigmaaldrich.comnih.govphytohub.eu The efficacy can differ among various ITCs and nematode species. sigmaaldrich.comnih.gov

Anti-inflammatory Modulations and Pathways

Isothiocyanates are recognized for their anti-inflammatory properties, mediated through the modulation of key signaling pathways. A central mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the inflammatory response by controlling the transcription of pro-inflammatory genes. flybase.orgnih.govthegoodscentscompany.com ITCs can suppress the phosphorylation of inhibitory proteins, thereby restraining the nuclear translocation of NF-κB. flybase.org Additionally, ITCs can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. flybase.orgnih.govthegoodscentscompany.com The activation of Nrf2 leads to the upregulation of antioxidant and cytoprotective enzymes, which can indirectly mitigate inflammation by reducing oxidative stress. nih.govthegoodscentscompany.com While much research on the anti-inflammatory effects of ITCs focuses on analogs like sulforaphane (B1684495) (SFN) and PEITC, these mechanisms are generally applicable to the isothiocyanate class to which EITC belongs. nih.govthegoodscentscompany.comuni.lu

Antioxidative Effects and Redox Homeostasis Regulation

Isothiocyanates contribute to antioxidative defense and the regulation of cellular redox homeostasis. They are considered indirect antioxidants, primarily acting by activating the Nrf2/antioxidant response element (ARE) pathway. flybase.orgnih.govciteab.comuni.lu Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of genes encoding various antioxidant and phase II detoxification enzymes. flybase.orgnih.gov These enzymes help to neutralize reactive species and maintain the balance between the production of ROS and antioxidant defenses. flybase.orgnih.gov By enhancing the activity of free radical scavengers and reducing oxidative stress, ITCs contribute to cellular protection. flybase.orgthegoodscentscompany.comciteab.com The antioxidative effects of ITCs are closely linked to their ability to regulate the KEAP1/Nrf2/ARE pathway. flybase.orguni.lu

Neuroprotective Potential and Associated Mechanisms

Isothiocyanates have shown potential neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory activities. flybase.orgfishersci.ptnih.govthegoodscentscompany.comuni.lu The ability of some ITCs to cross the blood-brain barrier allows them to exert effects within the central nervous system. nih.gov The neuroprotective mechanisms of ITCs involve the modulation of pathways associated with oxidative stress, inflammation, and apoptosis. nih.gov Activation of the Nrf2 pathway is considered a pivotal mechanism for the neuroprotective effects of ITCs, as it enhances the brain's antioxidant defense. flybase.orgnih.gov By reducing oxidative stress and inhibiting neuroinflammation, ITCs may help to protect against neurodegenerative processes. nih.gov

Immunological Responses and Hypersensitivity Reactions

Haptens and Protein Adduct Formation in Skin Allergy

Skin allergy, clinically manifested as allergic contact dermatitis (ACD), is a prevalent delayed T-lymphocyte mediated type IV hypersensitivity reaction affecting a significant portion of the population in Western countries. nih.govnih.govresearchgate.netdiva-portal.orgnih.gov This condition is triggered by small reactive chemical compounds, known as haptens, which can penetrate the epidermis. nih.govnih.govresearchgate.netnih.gov Haptens themselves are typically too small to be recognized by the immune system. nih.gov However, their ability to induce an allergic response stems from their capacity to modify endogenous skin proteins by forming covalent bonds with nucleophilic residues, primarily cysteine (-SH) and lysine (B10760008) (-NH₂) side chains. nih.govnih.govgu.senih.govmdpi.com This process, termed haptenation, results in the formation of immunogenic hapten-protein complexes. nih.govnih.govgu.senih.govmdpi.com

This compound (EITC) and phenyl isothiocyanate (PITC) have been implicated as causative agents for allergic skin reactions associated with exposure to chloroprene (B89495) rubber, a material commonly found in products like wetsuits and orthopedic braces. nih.govnih.govresearchgate.netsu.se These isothiocyanates, acting as haptens, are electrophilic compounds that can react with nucleophilic sites on proteins. nih.govnih.govgu.senih.govmdpi.com

Studies investigating the reactivity of isothiocyanates like EITC, PITC, and tetramethylrhodamine-6-isothiocyanate (6-TRITC) with peptides under aqueous conditions at physiological pH have provided insights into the types of immunogenic complexes that may form in the skin. nih.govnih.govresearchgate.net These investigations revealed that all three compounds react rapidly with cysteine moieties. nih.govnih.govresearchgate.net However, the stability of the resulting adducts differs. For PITC and 6-TRITC, the cysteine adducts were observed to decompose over time, with the subsequent formation of more stable adducts with lysine residues. nih.govnih.govresearchgate.net In contrast, EITC forms more stable cysteine adducts, with fewer lysine adducts being observed. nih.gov

The initial reaction with cysteine residues may play a crucial role in the sensitization process by preventing the hydrolysis of isothiocyanates and facilitating their transport into the viable epidermis. nih.govnih.govresearchgate.net Once in the epidermis, where the pH increases, these compounds can then form stable immunogenic complexes with lysine-containing proteins. nih.govnih.govresearchgate.net While there is ongoing discussion regarding whether haptenation of cysteine or lysine is more critical for the formation of immunogenic complexes, the formation of stable thiourea (B124793) adducts with lysine is suggested to be a key trigger for allergic reactions to isothiocyanates. nih.gov However, the initial cysteine adduct formation, even if less stable for some analogs, may still be important for transport and subsequent reaction with lysine. nih.govnih.govresearchgate.net

The stratum corneum (SC), the outermost layer of the epidermis, has an acidic pH (4-6). nih.gov Dithiocarbamate (B8719985) adducts formed from the reaction of isothiocyanates with cysteine are stable under these acidic conditions. nih.gov High levels of glutathione (GSH), a cysteine-reactive tripeptide, are present in the upper layers of the skin. nih.gov While GSH conjugation is typically a detoxification mechanism, it may paradoxically affect isothiocyanate haptens. nih.govtandfonline.com Conjugation with GSH could potentially prevent the hydrolysis of EITC and PITC and facilitate their transport into the viable epidermis. nih.gov In the viable epidermis, due to the higher pH, these compounds could then form stable hapten-protein complexes with lysines. nih.gov

The formation of immunogenic hapten-protein complexes is a prerequisite for activating the adaptive immune system. gu.senih.gov These complexes are recognized and internalized by cutaneous dendritic cells (DCs), such as Langerhans cells, which are located in the epidermis. nih.govgu.senih.gov These activated DCs then migrate to the skin-draining lymph nodes, where they present processed hapten-protein complexes to naive T-cells, leading to the activation and proliferation of allergen-specific T-cell populations. nih.govnih.govgu.senih.gov This process constitutes the sensitization phase. nih.govdiva-portal.orgnih.govgu.se Upon subsequent exposure to the same hapten, these memory T-cells are reactivated, triggering an inflammatory response at the site of contact, which is the elicitation phase and the clinical manifestation of ACD. nih.govdiva-portal.orgnih.govnih.govgu.se

Research using fluorescent isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), as model haptens has helped in studying the mechanisms of contact hypersensitivity and identifying hapten-protein conjugates. gu.seresearchgate.net For instance, TRITC modification has been observed on the N-terminal proline of migration inhibitory factor (MIF) in the lymph nodes and blood of mice treated topically with TRITC, suggesting a potential immunomodulatory role for hapten-modified MIF in sensitization. tandfonline.comresearchgate.net

The reactivity of isothiocyanates with peptides, particularly the formation of adducts with cysteine and lysine, is a key aspect of their function as haptens in skin allergy. The stability and location of these protein adducts influence the subsequent immunological cascade that leads to sensitization and allergic contact dermatitis.

Here is a summary of the peptide reactivity findings for EITC, PITC, and 6-TRITC:

| Isothiocyanate | Initial Reactivity | Adduct Stability (Cysteine Adducts) | Stable Adduct Formation |

| This compound (EITC) | Quick reaction with cysteine moieties. nih.govnih.govresearchgate.net | More stable cysteine adducts observed. nih.gov | Less lysine adducts observed. nih.gov |

| Phenyl isothiocyanate (PITC) | Quick reaction with cysteine moieties. nih.govnih.govresearchgate.net | Cysteine adducts decomposed over time. nih.govnih.govresearchgate.net | Stable adducts with lysine were formed. nih.govnih.govresearchgate.net |

| Tetramethylrhodamine-6-isothiocyanate (6-TRITC) | Quick reaction with cysteine moieties. nih.govnih.govresearchgate.net | Cysteine adducts decomposed over time. nih.govnih.govresearchgate.net | Stable adducts with lysine were formed. nih.govnih.govresearchgate.net |

Pharmacokinetics, Metabolism, and Biotransformation of Ethyl Isothiocyanate

Absorption, Distribution, and Elimination Kinetics

Isothiocyanates are generally absorbed across intestinal cell membranes, often through passive diffusion. nih.gov Following absorption, they are distributed throughout the body. nih.govplos.org Studies on related isothiocyanates, such as allyl isothiocyanate (AITC), indicate rapid absorption and distribution. nih.govplos.org Elimination of isothiocyanates and their metabolites primarily occurs through renal excretion. plos.orgwur.nl The elimination kinetics for isothiocyanate conjugates, such as mercapturic acids, can be characterized by half-lives, which represent the time it takes for the concentration to decrease by half. nih.govru.nl For sulforaphane (B1684495) and iberin (B1674146) conjugates, elimination half-lives were reported to be around 2.5 hours on average in a human study. nih.gov The rate of elimination can be described by elimination rate constants, which can be determined by fitting plasma concentration-time data to pharmacokinetic models. unil.ch

Mercapturic Acid Pathway and Metabolite Identification

A major pathway for the metabolism of isothiocyanates, including ethyl isothiocyanate, is the mercapturic acid pathway. plos.orgwur.nlmdpi.comnih.gov This pathway is a key detoxification route for electrophilic compounds. wur.nlresearchgate.netuniroma2.it

Glutathione (B108866) Conjugation and Subsequent Biotransformations